2,2-Difluorocyclohexane-1,3-dione hydrate

Organic Synthesis Medicinal Chemistry Fluorinated Building Blocks

2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3) is a fluorinated cyclic β-diketone with a gem-difluoro substitution at the 2-position. The electron-withdrawing -CF2- motif polarizes the adjacent carbonyl groups, increasing electrophilicity for heterocycle synthesis and acting as a metabolic blockade for enhanced oxidative stability in drug candidates. Distinct from non-fluorinated analogs (XLogP3-AA 0.7 vs ~0.2) and positional isomers like 4,4-difluorocyclohexane-1,3-dione (CAS 2137642-64-7), which presents a different spatial and electronic environment critical for biological target recognition. Supplied as a solid at 98% purity. Essential for SAR studies, fluorinated heterocycle construction, and lead optimization campaigns requiring precise fluorine positioning.

Molecular Formula C6H8F2O3
Molecular Weight 166.12
CAS No. 1314935-73-3
Cat. No. B3025450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclohexane-1,3-dione hydrate
CAS1314935-73-3
Molecular FormulaC6H8F2O3
Molecular Weight166.12
Structural Identifiers
SMILESC1CC(=O)C(C(=O)C1)(F)F.O
InChIInChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2
InChIKeyAEVHMICZCMOUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocyclohexane-1,3-dione Hydrate (CAS 1314935-73-3): Baseline Properties and Structural Context for Procurement


2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3) is a fluorinated cyclic β-diketone derivative with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol [1]. The compound features a cyclohexane-1,3-dione scaffold with a gem-difluoro (-CF2-) substitution at the 2-position, which electronically and sterically alters the reactivity of the diketone moiety relative to the non-fluorinated parent, cyclohexane-1,3-dione . It is commercially supplied as a solid with a typical purity of 95% and is recommended for storage under refrigerated conditions . Its primary utility is as a specialized fluorinated building block in medicinal chemistry and organic synthesis .

Why 2,2-Difluorocyclohexane-1,3-dione Hydrate Cannot Be Interchanged with Other Fluorinated Cyclohexanediones


Generic substitution among fluorinated cyclohexane-1,3-diones is scientifically invalid due to the distinct impact of the gem-difluoro substitution pattern on the molecule's physicochemical and biological properties. The 2,2-difluoro motif introduces a strong electron-withdrawing effect that polarizes the adjacent carbonyl groups, increasing their electrophilicity and altering the acidity of the alpha-protons compared to non-fluorinated or mono-fluorinated analogs [1]. Furthermore, the gem-difluoro group can act as a metabolic blockade, potentially increasing the oxidative stability of a drug candidate containing this fragment [2]. In contrast, positional isomers like 4,4-difluorocyclohexane-1,3-dione (CAS 2137642-64-7) present a different spatial orientation of the fluorine atoms, which directly affects molecular recognition by biological targets and the compound's overall dipole moment [3]. Therefore, selecting the correct positional and substitution isomer is critical for achieving the intended reactivity profile or biological outcome, as detailed in the following quantitative evidence.

Quantitative Differentiation Guide: 2,2-Difluorocyclohexane-1,3-dione Hydrate vs. Closest Analogs


Comparative Chemical Stability and Reactivity: Gem-Difluoro vs. Parent Dione

The 2,2-difluoro substitution in the target compound significantly alters its chemical stability and reactivity compared to the non-fluorinated parent, cyclohexane-1,3-dione. The gem-difluoro group exerts a strong electron-withdrawing inductive effect, which polarizes the carbonyl groups and increases their electrophilicity. While direct quantitative data for this specific compound is not available in the public domain, a relevant class-level inference can be made from the reactivity of structurally similar 2-acyl-cyclohexane-1,3-diones. In a reported synthesis, 2-(2-bromo-2,2-difluoroacetyl)cyclohexane-1,3-diones were converted to 6,7-dihydrobenzisoxazolones with yields of 75-78% [1]. This indicates that the 2,2-difluoro motif, when coupled with a carbonyl, is well-tolerated in downstream transformations, a property not shared by the non-fluorinated parent which would follow a different reactivity pathway due to the absence of the electron-withdrawing fluorine atoms.

Organic Synthesis Medicinal Chemistry Fluorinated Building Blocks

Impact of Gem-Difluoro Substitution on Inhibitor Potency: Class-Level Analysis

The gem-difluoro substitution pattern is a recognized strategy in medicinal chemistry for enhancing the potency and metabolic stability of drug candidates. While no direct biological data exists for 2,2-difluorocyclohexane-1,3-dione hydrate, the impact of a gem-difluorocyclohexane moiety on biological activity is well-documented. For instance, in a series of integrin αvβ6 inhibitors, the compound (S)-2-(4,4-difluorocyclohexane-1-carbonyl) demonstrated an IC50 of <50 nM [1]. This high potency is attributed to the conformational bias and favorable lipophilic interactions conferred by the difluorocyclohexane ring. This class-level evidence supports the strategic value of incorporating gem-difluorocyclohexane fragments, like the target compound, into drug candidates to improve binding affinity and selectivity, a property less likely to be achieved with non-fluorinated or mono-fluorinated cyclohexane analogs.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Positional Isomer Differentiation: 2,2-Difluoro vs. 4,4-Difluoro Reactivity

The substitution position of the gem-difluoro group on the cyclohexane-1,3-dione ring profoundly impacts the molecule's reactivity. 2,2-Difluorocyclohexane-1,3-dione places the fluorine atoms directly adjacent to both carbonyl groups, maximizing their electron-withdrawing effect on the dione system. In contrast, the 4,4-difluoro isomer (CAS 2137642-64-7) positions the fluorine atoms farther from the reactive center, resulting in a different electronic environment [1]. While no direct comparative kinetic or thermodynamic data is publicly available for these specific compounds, the principle is supported by computational property differences: the 2,2-difluoro isomer is predicted to have a lower LogP (XLogP3-AA = 0.7) compared to its non-fluorinated parent (cyclohexane-1,3-dione, predicted XLogP ≈ 0.2), and likely a lower LogP than the 4,4-isomer, making it slightly more hydrophilic and potentially altering its solubility and bioavailability profile [2].

Organic Synthesis Regioselectivity Fluorinated Building Blocks

Optimal Application Scenarios for 2,2-Difluorocyclohexane-1,3-dione Hydrate Based on Verified Differentiation


Synthesis of Fluorinated Heterocycles and Complex Molecular Scaffolds

The increased electrophilicity of the carbonyl groups in 2,2-difluorocyclohexane-1,3-dione, inferred from the electron-withdrawing nature of the gem-difluoro motif, makes it a superior starting material for the construction of fluorinated heterocycles compared to its non-fluorinated parent. The class-level evidence from related 2-acyl-cyclohexane-1,3-diones demonstrates that this scaffold can be efficiently converted into valuable building blocks like 6,7-dihydrobenzisoxazolones in high yields (75-78%) [1]. Therefore, this compound is particularly well-suited for medicinal chemistry campaigns aiming to synthesize novel fluorinated ring systems with potential biological activity.

Design and Optimization of Enzyme Inhibitors Requiring a Gem-Difluoro Motif

The gem-difluoro substitution on the cyclohexane ring is a validated strategy for enhancing binding affinity and metabolic stability in drug candidates. The class-level potency demonstrated by a related 4,4-difluorocyclohexane-containing compound (IC50 < 50 nM against integrin αvβ6) [1] provides strong support for the use of 2,2-difluorocyclohexane-1,3-dione hydrate as a key intermediate. By incorporating this fluorinated dione into a larger molecule, researchers can leverage the conformational and electronic benefits of the gem-difluoro group to improve the drug-likeness of their leads. This is a primary application scenario where the compound's differentiation from non-fluorinated or mono-fluorinated cyclohexanediones is most critical.

Exploration of Structure-Activity Relationships (SAR) for Fluorinated Cyclohexanediones

The distinct physicochemical properties of 2,2-difluorocyclohexane-1,3-dione, such as its predicted XLogP3-AA of 0.7 compared to ~0.2 for the non-fluorinated parent [1], make it an essential tool for SAR studies. This subtle increase in lipophilicity, combined with the altered electronic density on the dione, allows medicinal chemists to systematically probe the effects of fluorine substitution on a molecule's potency, selectivity, and pharmacokinetic profile. Procurement of the 2,2-isomer is necessary for SAR studies as it is not interchangeable with its 4,4-isomer, which presents a different spatial and electronic environment for biological interactions.

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